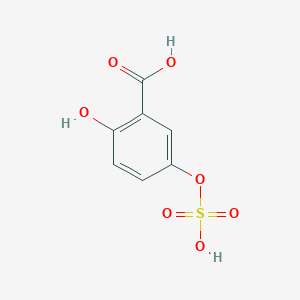

2-Hydroxy-5-(sulfooxy)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

78325-10-7 |

|---|---|

Molecular Formula |

C7H6O7S |

Molecular Weight |

234.19 g/mol |

IUPAC Name |

2-hydroxy-5-sulfooxybenzoic acid |

InChI |

InChI=1S/C7H6O7S/c8-6-2-1-4(14-15(11,12)13)3-5(6)7(9)10/h1-3,8H,(H,9,10)(H,11,12,13) |

InChI Key |

XKAUVSKGVSQBFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OS(=O)(=O)O)C(=O)O)O |

Origin of Product |

United States |

Mechanistic Investigations into the Reactivity of 2 Hydroxy 5 Sulfooxy Benzoic Acid

Hydrolysis and Cleavage Mechanisms of the Sulfooxy Moiety

The sulfooxy group is a key feature of the molecule, and its cleavage is a critical aspect of its reactivity. This process can occur through several pathways, influenced by the reaction conditions.

Non-Enzymatic Hydrolysis Pathways of Sulfate (B86663) Esters

The non-enzymatic hydrolysis of aryl sulfate esters like 2-Hydroxy-5-(sulfooxy)benzoic acid is a fundamental process that involves the cleavage of the sulfur-oxygen (S-O) bond. In solution, aryl sulfate monoanions typically undergo hydrolysis through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. researchgate.netresearchgate.netnih.govunimelb.edu.au This pathway involves the attack of a nucleophile, such as a water molecule or hydroxide (B78521) ion, on the sulfur atom, leading to the displacement of the phenoxide as the leaving group.

Theoretical and experimental studies have elucidated this mechanism, contrasting it with the SN1 pathway observed for aryl sulfamate (B1201201) monoanions. researchgate.netnih.gov The preference for the SN2 mechanism in aryl sulfates is attributed to the relative instability of the hypothetical SO₃ intermediate that would be formed in an SN1 reaction. researchgate.net The rate of this hydrolysis is significantly influenced by the nature of the leaving group; a more stable phenoxide anion (i.e., one with a lower pKa) will facilitate a faster reaction. researchgate.net

The general mechanism for the SN2 hydrolysis of an aryl sulfate ester is depicted below:

Figure 1: General SN2 Hydrolysis of an Aryl Sulfate

Applications and Research Utility of 2 Hydroxy 5 Sulfooxy Benzoic Acid in Chemical Systems

Fundamental Research into Molecular Interactions and Enzyme Modulation

Investigation as an Acetylcholinesterase (AChE) Inhibitor: Structure-Activity Relationship Studies

While direct studies on 2-Hydroxy-5-(sulfooxy)benzoic acid as an acetylcholinesterase (AChE) inhibitor are not prominently featured in the reviewed literature, research on structurally similar hydroxybenzoic acid derivatives provides a basis for understanding its potential in this area. nih.gov The inhibition of AChE, an enzyme critical for breaking down the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. nih.gov

Given these findings, the sulfoxy group on this compound would be expected to significantly influence its interaction with AChE. The bulky and highly polar nature of the sulfate (B86663) ester could modify the compound's ability to fit into the hydrophobic regions of the AChE active site, potentially altering its inhibitory profile compared to its non-sulfated parent compounds.

Table 1: Structure-Activity Relationship of Hydroxybenzoic Acid Derivatives as AChE Inhibitors

| Compound | Key Interaction Type | Relative Inhibitory Activity (IC50) | Reference |

| Salicylic (B10762653) Acid (2-Hydroxybenzoic Acid) | Hydrophobic | Lowest among isomers | nih.gov |

| 4-Hydroxybenzoic Acid | Hydrophobic | Slightly higher than Salicylic Acid | nih.gov |

| 3-Hydroxybenzoic Acid | Hydrogen Bonds | Less active than 2- and 4-isomers | nih.gov |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | Hydrophobic | Significantly lower activity | nih.gov |

Mechanistic Probes for Sulfatase Activity and Organic Sulfur Mineralization

The sulfate ester linkage (-O-SO₃⁻) in this compound makes it an ideal substrate, or mechanistic probe, for studying the activity of sulfatase enzymes. Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate esters, playing a crucial role in various biological processes, including the degradation of complex macromolecules and cellular signaling.

This enzymatic cleavage is a key step in organic sulfur mineralization, the process by which sulfur from organic compounds is converted into inorganic forms, such as sulfate (SO₄²⁻). permalogica.comusda.gov This process is a vital part of the global sulfur cycle, making sulfur available for uptake by plants and microorganisms. permalogica.comusda.gov By using this compound as a substrate, researchers can monitor sulfatase activity by detecting the release of inorganic sulfate or the formation of the corresponding phenolic product, 2,5-dihydroxybenzoic acid. Such studies are essential for understanding how organisms process sulfated xenobiotics or natural products and recycle organic sulfur in various ecosystems. The mineralization of ester sulfates can be driven by microbial activity or by extracellular enzymes present in the soil. usda.gov

Exploration of Related Sulfated Aromatic Compounds in Biological Research

Sulfation is a major metabolic pathway in many organisms, used to modify the properties of a wide range of compounds, including hormones, neurotransmitters, and xenobiotics. nih.gov The addition of a sulfate group, typically from a donor molecule like 3'-phosphoadenosine-5'-phosphosulfate (PAPS), dramatically increases the water solubility of a compound, which can facilitate its excretion or alter its biological activity. aiche.org

The biological effects of sulfation can be profound and are highly dependent on the site of sulfation within the molecule. nih.gov For example, the sulfation of a phenolic group often leads to detoxification, whereas sulfation at other positions can result in bioactivation, creating a more reactive or toxic metabolite. nih.gov

Several sulfated aromatic compounds are subjects of biological research:

Zosteric acid , a sulfate ester of p-coumaric acid, is a natural product with potential use as an anti-biofouling agent. aiche.org

Sulfated resveratrol exhibits significantly increased solubility and bioavailability compared to its parent compound, which could enhance its therapeutic potential. aiche.org

Phenylsulfates are a class of compounds that includes metabolites generated from the sulfation of phenolic compounds, such as 2-hydroxy-3-(sulfooxy)benzoic acid, which is predicted to be formed from the metabolism of 2,3-dihydroxybenzoic acid. hmdb.ca

These examples highlight how the introduction of a sulfate ester moiety, as seen in this compound, is a common biological strategy to modulate the function and fate of aromatic molecules. aiche.org

Environmental Fate and Degradation Mechanisms of Sulfated Aromatic Compounds

The presence of sulfated and sulfonated aromatic compounds in the environment, often originating from industrial effluents, detergents, and dyes, necessitates an understanding of their persistence, mobility, and degradation pathways. epfl.ch

Abiotic Degradation Pathways and Oxidative Transformation Studies

Abiotic degradation, occurring without the involvement of microorganisms, is a key process influencing the environmental fate of many organic pollutants. For sulfated aromatic compounds, oxidative transformation is a primary abiotic degradation pathway. Advanced oxidation processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), are particularly relevant. nih.govrsc.org

The sulfate radical (SO₄•⁻) is a potent oxidant used in water treatment to degrade organic contaminants. rsc.orgacs.org Its reaction with aromatic compounds can proceed through several mechanisms:

Electron Transfer : The sulfate radical accepts an electron from the electron-rich aromatic ring, forming a radical cation and inorganic sulfate (SO₄²⁻). nih.govacs.org

Hydrogen Abstraction : The radical abstracts a hydrogen atom from an alkyl substituent on the ring. nih.gov

Radical Addition : The radical adds directly to the aromatic ring, which can be followed by further reactions, including the formation of organosulfate products or ring cleavage. nih.gov

Studies have shown that the presence of a sulfur-containing functional group can have a deactivating effect, making some organosulfur compounds less reactive towards sulfate radicals than their non-sulfur-containing counterparts. acs.org The degradation of these compounds can lead to a variety of transformation products, including hydroxylated aromatics and ring-cleavage products like aldehydes and organic acids. nih.gov

Table 2: Key Abiotic Oxidation Mechanisms for Aromatic Compounds

| Oxidant | Primary Reaction Mechanism(s) | Typical Products | Reference |

| Sulfate Radical (SO₄•⁻) | Electron Transfer, Radical Addition, Hydrogen Abstraction | Radical cations, Organosulfates, Hydroxylated aromatics, Ring-cleavage products | nih.govacs.org |

| Hydroxyl Radical (•OH) | Radical Addition, Electron Transfer, Hydrogen Abstraction | Hydroxycyclohexadienyl radicals, Phenolic compounds, Ring-cleavage products | nih.gov |

Chemical Cycling of Organic Sulfur in Environmental Compartments

Organic sulfur compounds are integral to the global biogeochemical sulfur cycle, which moves sulfur through the atmosphere, oceans, and land. permalogica.comjove.com Sulfur enters ecosystems through the weathering of rocks, atmospheric deposition, and volcanic activity. usda.govjove.com Plants and microorganisms assimilate inorganic sulfate and convert it into organic forms, such as the amino acids cysteine and methionine. jove.comnih.gov

When these organisms die, decomposers break down the organic matter, initiating sulfur mineralization. usda.govjove.com This process releases sulfur back into the environment, often as hydrogen sulfide (B99878) (H₂S), which can be oxidized in the atmosphere to sulfur dioxide (SO₂) and eventually return to Earth as sulfate in acid rain. jove.com In marine environments, which are major reservoirs of sulfur, microbial dissimilatory sulfate reduction in anoxic sediments is a dominant process, converting sulfate to sulfide. nih.gov This sulfide can then be reoxidized by other microbes, completing a complex network of sulfur transformations. nih.gov

A compound like this compound represents a transient form of organic sulfur within this cycle. Its degradation, whether through biotic pathways like sulfatase action or abiotic oxidative processes, contributes to the pool of inorganic sulfate, thereby linking the fate of this specific molecule to the broader biogeochemical cycling of this essential element. permalogica.comusda.govnih.gov

Future Directions and Emerging Research Avenues for 2 Hydroxy 5 Sulfooxy Benzoic Acid

Development of Novel and Highly Efficient Green Synthetic Pathways

The pursuit of environmentally benign chemical processes has spurred research into green synthetic pathways for 2-Hydroxy-5-(sulfooxy)benzoic acid. Traditional synthesis methods often involve harsh reagents and generate significant waste. Future research is geared towards developing methods that are not only efficient but also adhere to the principles of green chemistry.

Future efforts will likely focus on the following:

Solvent-free reactions: Exploring the feasibility of conducting the synthesis in the absence of volatile organic solvents.

Bio-catalysis: Investigating the use of enzymes to catalyze the sulfonation reaction, offering high selectivity and mild reaction conditions.

Flow chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters and facilitate easier scale-up.

Exploration of Tailored Catalytic Systems for Sustainable Chemistry

The development of tailored catalytic systems is crucial for advancing the sustainable production and application of this compound. Research is moving beyond traditional homogeneous catalysts towards heterogeneous catalysts that are easier to separate from the reaction mixture and can be recycled.

Key areas of future research in this domain include:

Nanocatalysts: Designing and synthesizing nanocatalysts with high surface area and tailored active sites to enhance catalytic efficiency and selectivity.

Metal-Organic Frameworks (MOFs): Exploring the use of MOFs as platforms for anchoring catalytic species, offering a high degree of tunability and stability.

Functionalized Polymers: Developing polymeric supports functionalized with sulfonic acid groups to create robust and recyclable catalysts.

A significant challenge lies in achieving high selectivity for the desired 5-sulfooxy isomer over other potential isomers. nist.gov Future catalytic systems will need to address this challenge through precise control over the catalyst's structure and active site geometry.

Interdisciplinary Research Integrating Advanced Computational Chemistry with Experimental Studies

The integration of computational chemistry with experimental studies offers a powerful approach to accelerate the discovery and optimization of processes related to this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction mechanisms, catalyst design, and the prediction of molecular properties.

Future interdisciplinary research will likely involve:

Mechanism Elucidation: Using computational modeling to understand the detailed reaction pathways for the synthesis of this compound, helping to identify rate-limiting steps and optimize reaction conditions.

Catalyst Screening: Employing high-throughput computational screening to identify promising new catalyst candidates before undertaking extensive experimental work.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the properties and potential applications of new derivatives of this compound. researchgate.net

This synergistic approach will enable a more rational and efficient design of experiments, ultimately leading to faster progress in the field.

Investigation of Bio-inspired Synthetic Routes and Transformations

Nature often provides elegant and efficient solutions to complex chemical transformations. Investigating bio-inspired synthetic routes for this compound is a promising avenue for developing sustainable and highly selective processes. This could involve mimicking enzymatic processes or utilizing biological systems for chemical synthesis.

Future research in this area may focus on:

Enzyme Mimics: Designing synthetic molecules that mimic the active sites of sulfotransferase enzymes, which are responsible for sulfonation reactions in biological systems. hmdb.ca

Whole-Cell Biotransformation: Utilizing microorganisms that have been genetically engineered to produce the desired compound from simple starting materials.

Metabolic Engineering: Modifying the metabolic pathways of organisms to enhance the production of this compound or its precursors.

These bio-inspired approaches have the potential to offer unparalleled selectivity and operate under environmentally friendly conditions.

Design of New Functional Materials and Advanced Chemical Reagents Utilizing the Compound's Unique Structure

The unique structure of this compound, featuring a carboxylic acid, a hydroxyl group, and a sulfooxy group on a benzene (B151609) ring, makes it an attractive building block for the design of new functional materials and advanced chemical reagents. nist.gov

Potential future applications and research directions include:

Polymers and Resins: Incorporating the compound into polymer backbones to create materials with enhanced thermal stability, ion-exchange properties, or flame retardancy.

Coordination Polymers and MOFs: Using the compound as a ligand to construct novel coordination polymers and metal-organic frameworks with interesting catalytic, sensing, or gas storage properties.

Analytical Reagents: Developing new colorimetric or fluorescent sensors for the detection of metal ions or other analytes, leveraging the chelating ability of the hydroxy and carboxyl groups.

Pharmaceutical Prodrugs: Investigating the use of the sulfooxybenzoic acid moiety to create prodrugs of other therapeutic agents, potentially improving their solubility, stability, or targeting. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-hydroxy-5-(sulfooxy)benzoic acid and its derivatives?

The compound and its derivatives are synthesized via condensation reactions. For example, a Schiff base derivative was prepared by refluxing 5-formyl salicylic acid with sulfadiazine in ethanol, followed by spectral characterization (FTIR, NMR) and recrystallization . For sulfonamide derivatives, ultrasound-assisted synthesis improves yield and reaction time, with purity verified via HPLC (>98%) .

Q. How is structural characterization of this compound performed?

Key techniques include:

- FTIR : Identifies functional groups (e.g., –OH, –SO3H, and carboxylic acid stretches) .

- NMR : Confirms proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and sulfonamide/sulfooxy linkages .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state derivatives .

Q. What methods ensure purity and stability during storage?

- HPLC : Quantifies purity (>98% for bioactive derivatives) using C18 columns and mobile phases like acetonitrile/water .

- Stability assays : Store derivatives at 2–8°C in airtight containers to prevent hydrolysis or oxidation, monitored via periodic spectroscopic analysis .

Advanced Research Questions

Q. How do quantum mechanical studies enhance understanding of electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic transitions, HOMO-LUMO gaps, and charge distribution. For Schiff base derivatives, these studies correlate experimental UV-Vis spectra (λmax ~350 nm) with theoretical absorption bands, validating intramolecular charge transfer . TD-DFT further elucidates excited-state behavior .

Q. Can molecular docking predict bioactivity of derivatives?

Yes. Derivatives like 2-hydroxy-5-(4-nitrophenylsulfonamido)benzoic acid show high binding affinity (−9.2 kcal/mol) to Topoisomerase II (PDB:5GWK) via AutoDock 4. Hydrophobic interactions and hydrogen bonding with active-site residues (e.g., Arg503, Asp541) suggest antimicrobial potential .

Q. What electrochemical behaviors are observed in azosalicylic acid analogs?

Cyclic voltammetry (CV) in pH 4.5–10.0 buffers reveals pH-dependent redox mechanisms. For example, 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid undergoes azo group reduction at −0.6 V (vs. SCE), with irreversible peaks indicating proton-coupled electron transfer . Controlled potential electrolysis confirms two-electron reduction pathways .

Q. How do structural modifications influence stability and reactivity?

Q. What methodologies assess environmental or metabolic interactions?

- Ion-pair chromatography : Separates aromatic acid derivatives (e.g., 4-methyl benzoic acid) using tetrabutylammonium phosphate as an ion-pairing agent .

- Metabolic profiling : LC-MS identifies degradation products in simulated gastric fluid, critical for prodrug design (e.g., sulfasalazine analogs) .

Methodological Considerations

- Synthetic protocols : Prioritize ultrasound or microwave-assisted methods to reduce reaction time and improve yield .

- Computational tools : Combine Gaussian (DFT) and AutoDock for structure-property predictions .

- Analytical validation : Cross-validate HPLC purity data with elemental analysis (C, H, N, S) to confirm stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.